2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)-
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Overview
Description
2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinethione ring and a 2,2-dimethyl-1-oxopropoxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- typically involves the reaction of pyridinethione with 2,2-dimethyl-1-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit histone deacetylases, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pivalyloxymethyl butyrate: Known for its use as a histone deacetylase inhibitor with similar biological activities.
2,2-Dimethylpropanoic acid derivatives: These compounds share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
2(1H)-Pyridinethione, 1-(2,2-dimethyl-1-oxopropoxy)- stands out due to its unique combination of a pyridinethione ring and a 2,2-dimethyl-1-oxopropoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
89025-50-3 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)9(12)13-11-7-5-4-6-8(11)14/h4-7H,1-3H3 |
InChI Key |
YZAFBRPJCHIDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ON1C=CC=CC1=S |
Origin of Product |
United States |
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